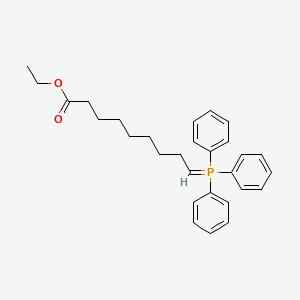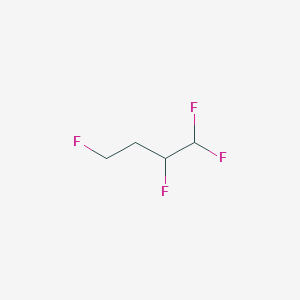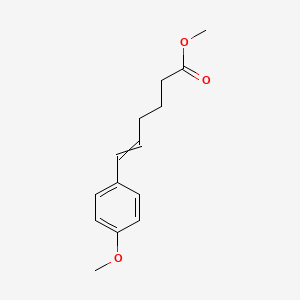![molecular formula C16H18O5 B14261983 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol CAS No. 150567-31-0](/img/structure/B14261983.png)
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple methoxy and hydroxy groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol typically involves the condensation of appropriate aldehydes and phenols under controlled conditions. One common method includes the use of methanol as a solvent and sodium borohydride as a reducing agent . The reaction is carried out at room temperature, and the product is purified through filtration and washing with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as palladium-catalyzed arylation or Suzuki-Miyaura cross-coupling reactions . These methods are preferred for their efficiency and ability to produce high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects . For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (4-hydroxy-3-methoxyphenyl)acetate: Similar in structure but with different functional groups.
4-Hydroxy-3-methoxyphenylacetone: Shares the hydroxy and methoxy groups but differs in the overall structure.
Zingerone: Known for its presence in ginger, it has a similar phenolic structure.
Uniqueness
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
150567-31-0 |
|---|---|
Molekularformel |
C16H18O5 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C16H18O5/c1-19-13-7-10(4-5-12(13)17)6-11-8-14(20-2)16(18)15(9-11)21-3/h4-5,7-9,17-18H,6H2,1-3H3 |
InChI-Schlüssel |
NJNVZFFBDSKBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



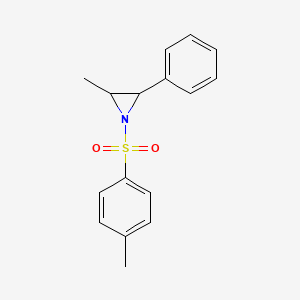
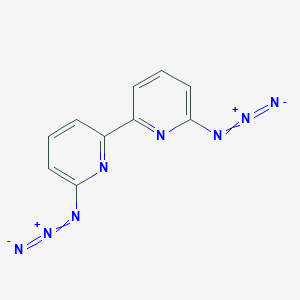
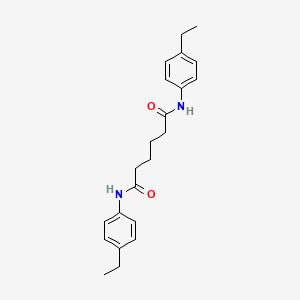
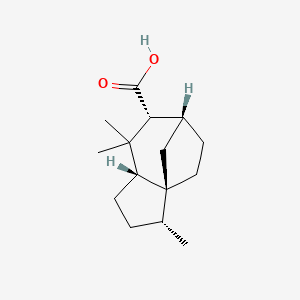
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
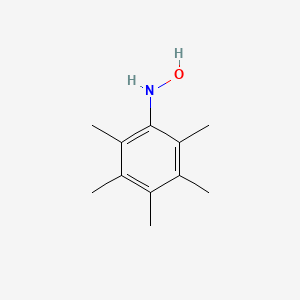
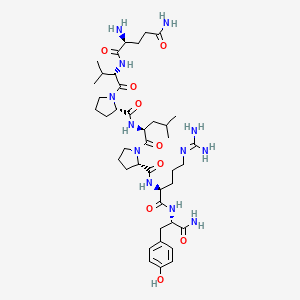
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
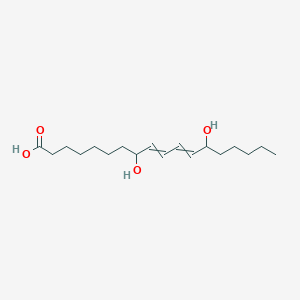
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
